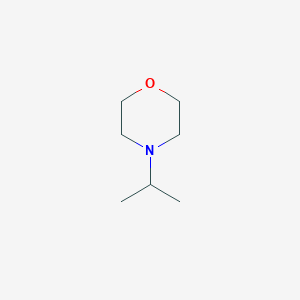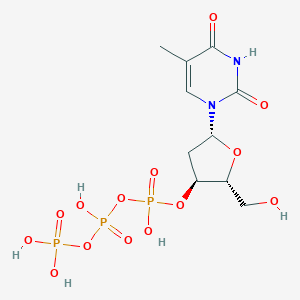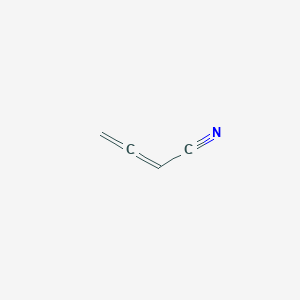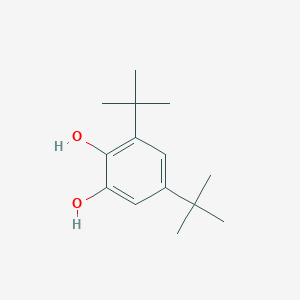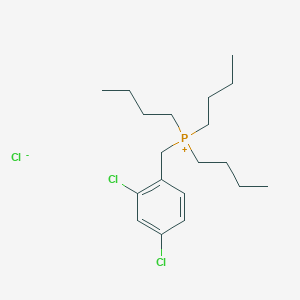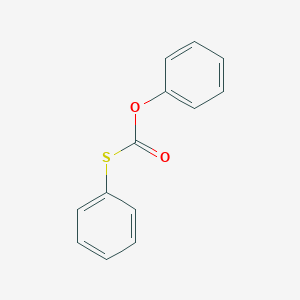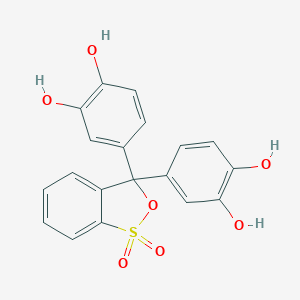
Pyrocatechol violet
Overview
Description
Pyrocatechol Violet (PV) is a sulfone phthalein dye . It chelates metal ions and the metal-PV complex is bluish-violet in color . It is also a pH indicator with a transition interval from 0 - 8 (red to violet) .
Synthesis Analysis
The synthesis of this compound involves complex processes . It has been used in the formation of dye-metal complexes . The reaction is first order to [PCVH] and half order to [NO2G] .Molecular Structure Analysis
The molecular structure of this compound can be found in various sources .Chemical Reactions Analysis
This compound is used in spectrophotometric and novel optical methods of analysis . It forms binary and ternary complexes in these methods . It also reacts with nitrite ion in aqueous acidic medium .Physical And Chemical Properties Analysis
This compound has a molecular formula of C19H14O7S and a molecular weight of 386.4 g/mol . It is known to be unstable when alkaline .Scientific Research Applications
Colorimetric Detection of Tin : PV forms a red-colored complex with quadrivalent tin, which can be used for colorimetric determination of tin. This is particularly significant as bivalent tin does not form a complex with PV, allowing for specific detection of quadrivalent tin (Ross & White, 1961).
Dopamine Detection and Monitoring of Tyrosinase Activity : PV in combination with Sn(4+) can detect dopamine in neutral aqueous solutions with high selectivity and sensitivity. This ensemble is also useful in monitoring tyrosinase activity, offering potential applications in biochemical studies (Xu & Yoon, 2011).
Inhibition of Protein Synthesis : PV inhibits the synthesis of globin in reticulocyte lysates and affects the initiation of protein synthesis by inducing breakdown of polyribosomes to single ribosomes and ribosomal subunits. This property of PV has implications in studying protein synthesis and potential therapeutic applications (Huang & Grollman, 1973).
Spectrophotometric Determination of Zirconium : PV forms a blue complex with zirconium, allowing for its spectrophotometric determination in dilute sulfuric acid solutions. This method is highly sensitive and specific for zirconium detection (Young, French & White, 1958).
Optical Sensor Development : PV has been utilized in developing spectrophotometric and novel optical methods of analysis, particularly in the formation of binary and ternary complexes with various metal ions. This includes applications in creating more efficient test scales and optical sensors (Ivanov & Kochelayeva, 2006).
Electrochemical Sensing Applications : PV has been used in the electrochemical detection of NADH and ethanol at low potential, exhibiting excellent electrocatalytic activity. This has implications in the development of sensitive and economic biosensors (Zhu et al., 2014).
Mechanism of Action
Target of Action
Pyrocatechol Violet (PV) primarily targets metal ions . It is known to chelate these ions, forming a complex . The metal-PV complex is bluish-violet in color .
Mode of Action
The interaction of PV with its targets involves the formation of a complex between the PV and the metal ions . This complex formation is a key aspect of its mode of action. The metal-PV complex is bluish-violet in color, indicating the successful interaction between PV and the metal ions .
Biochemical Pathways
The biochemical pathways affected by PV primarily involve the chelation of metal ions . This chelation can affect various biochemical processes that depend on these metal ions. The specific pathways and their downstream effects can vary depending on the type of metal ion involved and the environmental conditions .
Result of Action
The primary result of PV’s action is the formation of a bluish-violet complex with metal ions . This complex can be used in various applications, including as a complexometric indicator . PV has also been used to determine Cu 2+ chelating activity .
Action Environment
The action of PV can be influenced by various environmental factors. For instance, the acid-base properties of PV are influenced by ionic strength, composition of the solution, the presence and the nature of organic co-solvents as well as the nature and concentration of surfactants . These factors can affect the optical characteristics of the reagents and complexes and the stabilities of the latter .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-[3-(3,4-dihydroxyphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]benzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O7S/c20-14-7-5-11(9-16(14)22)19(12-6-8-15(21)17(23)10-12)13-3-1-2-4-18(13)27(24,25)26-19/h1-10,20-23H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRRCKIRSVQAAAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(OS2(=O)=O)(C3=CC(=C(C=C3)O)O)C4=CC(=C(C=C4)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8059429 | |
| Record name | 1,2-Benzenediol, 4,4'-(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8059429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Crystalline powder; [Alfa Aesar MSDS] | |
| Record name | Pyrocatechol violet | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17045 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
115-41-3 | |
| Record name | Pyrocatechol violet | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=115-41-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrocatechol Violet | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115413 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrocatechol violet | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8805 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Benzenediol, 4,4'-(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2-Benzenediol, 4,4'-(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8059429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Catechol violet | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.717 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-[3-(3,4-dihydroxyphenyl)-1,1-dioxobenzo[c]oxathiol-3-yl]benzene-1,2-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Pyrocatechol Violet interact with metal ions?
A1: this compound primarily interacts with metal ions through its catechol moiety, forming stable chelate complexes. [] This interaction involves the donation of electron pairs from the oxygen atoms of the catechol group to the vacant orbitals of the metal ion, resulting in a stable ring structure.
Q2: What are the structural characteristics of this compound?
A2: this compound (C19H14O7S) has a molecular weight of 386.38 g/mol. [] Its structure includes a central carbon atom bonded to three aromatic rings, with two hydroxyl groups on one ring forming the catechol moiety. Additionally, a sulfonic acid group contributes to its solubility in water.
Q3: Does the pH of the solution influence the complexation of this compound with metal ions?
A3: Yes, pH significantly affects the complexation of this compound with metal ions. [] The stability and spectral properties of the complexes vary depending on the pH, with different pH ranges favoring specific complexation equilibria and color changes.
Q4: Is this compound compatible with different materials used in analytical procedures?
A4: this compound exhibits compatibility with various materials commonly employed in analytical procedures, including quartz cuvettes for spectrophotometric measurements and different types of resins for preconcentration and separation techniques. [, ]
Q5: Does this compound possess catalytic properties?
A5: While this compound itself may not exhibit strong intrinsic catalytic activity, its complexes with certain metal ions can act as catalysts in specific reactions. [, ] For example, the complexation of this compound with cobalt ions enhances its catalytic activity in the oxidation of organic dyes.
Q6: Can this compound be used for the determination of specific metal ions in complex matrices?
A6: Yes, this compound has proven valuable for determining trace amounts of various metal ions, including tin, aluminum, and zirconium, even in complex matrices like canned foods, sea water, and alloy steel samples. [, , , ] This selectivity arises from the specific pH conditions and the use of masking agents to minimize interference from other ions.
Q7: What is the role of surfactants in the spectrophotometric determination of metal ions using this compound?
A7: Surfactants like cetyltrimethylammonium bromide (CTAB) can significantly enhance the sensitivity of spectrophotometric methods using this compound by forming micelles that solubilize the metal-PCV complexes, leading to bathochromic shifts and increased absorbance. []
Q8: Can this compound be employed in flow injection analysis (FIA) systems?
A8: Yes, this compound is successfully incorporated into flow injection analysis systems for the determination of various analytes. [, ] Its rapid complexation kinetics and well-defined spectral properties make it suitable for FIA, enabling fast and automated analyses.
Q9: How is this compound used in solid-phase spectrophotometry?
A9: this compound can be immobilized on solid supports like silica-titania xerogels for solid-phase spectrophotometry. [] This approach involves monitoring the color change of the immobilized PCV upon interaction with target analytes, enabling simple and portable sensing applications.
Q10: What preconcentration techniques can be coupled with this compound for trace analysis?
A10: this compound can be effectively combined with various preconcentration techniques, such as solid-phase extraction using chelating resins or microcolumn separation using modified adsorbents, to enhance the sensitivity of metal ion determinations in trace analysis. [, , ]
Q11: How is the accuracy and precision of this compound-based analytical methods assessed?
A11: The accuracy and precision of this compound-based analytical methods are typically evaluated through standard procedures, including analyzing certified reference materials, performing recovery studies by spiking samples with known analyte concentrations, and assessing the relative standard deviation of replicate measurements. [, , ]
Q12: Can this compound be used for applications beyond metal ion detection?
A12: Yes, this compound has shown promise in diverse applications beyond metal ion detection. For instance, it has been investigated for its ability to determine phytate in urine, showcasing its versatility as an analytical reagent. []
Q13: What are the limitations of using this compound in analytical procedures?
A13: Despite its versatility, certain limitations are associated with this compound. Interference from other metal ions that form colored complexes with PCV, potential matrix effects influencing complexation, and the need for careful pH control to ensure optimal sensitivity and selectivity are some factors to consider when employing this compound in analytical procedures. [, , , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



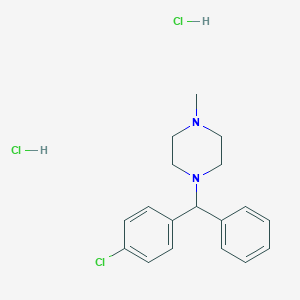
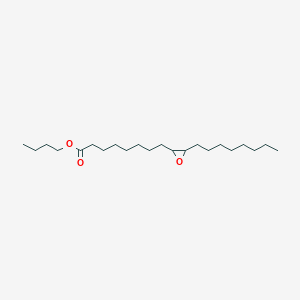
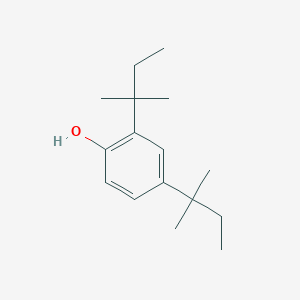


![4-Oxa-1-azaspiro[5.5]undecane](/img/structure/B85782.png)

